molecular formula C12H8BrClO B11844237 2-Bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one CAS No. 62244-80-8

2-Bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one

Cat. No.: B11844237
CAS No.: 62244-80-8
M. Wt: 283.55 g/mol
InChI Key: GLGLDCAEBTYHRJ-UHFFFAOYSA-N
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Description

2-bromo-1-(6-chloronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H8BrClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(6-chloronaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-chloronaphthalen-2-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(6-chloronaphthalen-2-yl)ethanone may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(6-chloronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(6-chloronaphthalen-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(6-chloronaphthalen-2-yl)acetic acid.

Scientific Research Applications

2-bromo-1-(6-chloronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of naphthalene derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-1-(6-chloronaphthalen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-(naphthalen-2-yl)ethanone: Lacks the chlorine substituent, resulting in different chemical properties and reactivity.

    1-(6-chloronaphthalen-2-yl)ethanone:

    2-chloro-1-(6-bromonaphthalen-2-yl)ethanone: Contains chlorine and bromine substituents in different positions, leading to variations in chemical behavior.

Uniqueness

2-bromo-1-(6-chloronaphthalen-2-yl)ethanone is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62244-80-8

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

IUPAC Name

2-bromo-1-(6-chloronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H8BrClO/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2

InChI Key

GLGLDCAEBTYHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)CBr

Origin of Product

United States

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